4-(Ethenesulfonyl)-2-(trifluoromethyl)benzonitrile

Description

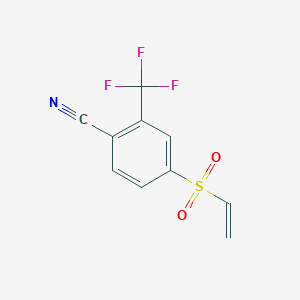

4-(Ethenesulfonyl)-2-(trifluoromethyl)benzonitrile is a benzonitrile derivative featuring a trifluoromethyl group at the 2-position and an ethenesulfonyl (vinyl sulfone) group at the 4-position of the aromatic ring.

Properties

IUPAC Name |

4-ethenylsulfonyl-2-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO2S/c1-2-17(15,16)8-4-3-7(6-14)9(5-8)10(11,12)13/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQUDCTVMIJTTOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CS(=O)(=O)C1=CC(=C(C=C1)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material and Initial Functionalization

A common starting material is m-trifluoromethyl fluorobenzene, which undergoes regioselective bromination to introduce a bromine atom at the 4-position relative to the trifluoromethyl group. This step uses reagents such as dibromo hydantoin in the presence of glacial acetic acid and sulfuric acid under reflux conditions for 5–7 hours. The reaction parameters are optimized to achieve high conversion and selectivity.

| Parameter | Typical Value |

|---|---|

| Starting material | m-trifluoromethyl fluorobenzene |

| Brominating agent | Dibromo hydantoin (C5H6Br2N2O2) |

| Solvent | Glacial acetic acid, sulfuric acid (oil of vitriol) |

| Temperature | Reflux (approx. 100–120 °C) |

| Reaction time | 5–7 hours |

| Molar ratio (agent:substrate) | 0.6:1 |

This step yields 4-bromo-2-(trifluoromethyl)fluorobenzene with over 98% purity after aqueous ice washing.

Cyanation Step

The brominated intermediate is subjected to nucleophilic aromatic substitution with cuprous cyanide in quinoline solvent under reflux for approximately 20 hours. This step replaces the bromine atom with a cyano group, forming 4-fluoro-2-(trifluoromethyl)benzonitrile.

| Parameter | Typical Value |

|---|---|

| Reagents | Cuprous cyanide, quinoline |

| Molar ratio (CuCN:substrate) | 1–1.1:1 |

| Solvent | Quinoline |

| Temperature | Reflux |

| Reaction time | ~20 hours |

Steam distillation is used to isolate the product, achieving yields around 70–75%.

Amination Step

The cyano-substituted intermediate undergoes amination by reaction with liquefied ammonia in ethanol at 120 °C for 8 hours under sealed conditions. This converts the fluorine substituent into an amino group, yielding 4-amino-2-(trifluoromethyl)benzonitrile.

| Parameter | Typical Value |

|---|---|

| Reagents | Liquefied ammonia, ethanol |

| Molar ratio (NH3:substrate) | 1.5:1 |

| Temperature | 120 °C |

| Reaction time | 8 hours |

The crude product is purified by toluene washing, resulting in a product purity above 99% as confirmed by HPLC.

Introduction of Ethenesulfonyl Group

The final step involves the sulfonylation of the amino-substituted benzonitrile to attach the ethenesulfonyl moiety. This can be achieved through reaction with ethenesulfonyl chloride or related sulfonylating agents under controlled conditions, typically in the presence of a base such as triethylamine to scavenge released HCl.

| Parameter | Typical Value |

|---|---|

| Reagents | Ethenesulfonyl chloride, base (e.g., triethylamine) |

| Solvent | Dichloromethane or similar aprotic solvent |

| Temperature | 0–25 °C |

| Reaction time | 2–6 hours |

This step must be carefully monitored to avoid overreaction or side products.

| Step No. | Reaction Type | Key Reagents | Conditions | Product | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| 1 | Bromination | Dibromo hydantoin, acetic acid | Reflux, 5–7 h | 4-bromo-2-(trifluoromethyl)fluorobenzene | >98 | >98 |

| 2 | Cyanation | Cuprous cyanide, quinoline | Reflux, ~20 h | 4-fluoro-2-(trifluoromethyl)benzonitrile | 70–75 | >99 |

| 3 | Amination | Liquefied ammonia, ethanol | 120 °C, 8 h | 4-amino-2-(trifluoromethyl)benzonitrile | >90 | >99 |

| 4 | Sulfonylation | Ethenesulfonyl chloride, base | 0–25 °C, 2–6 h | 4-(Ethenesulfonyl)-2-(trifluoromethyl)benzonitrile | Variable | >98 |

- The bromination step requires precise molar ratios and temperature control to avoid polybromination or side reactions.

- The cyanation step benefits from the use of quinoline as solvent, which facilitates the nucleophilic substitution and product isolation.

- Amination under sealed conditions with liquefied ammonia ensures high conversion and purity.

- The sulfonylation step demands anhydrous conditions and mild temperatures to maintain the integrity of the nitrile and trifluoromethyl groups.

- Overall yields are optimized by minimizing purification losses and controlling reaction times.

- Analytical techniques such as HPLC and NMR are critical for monitoring reaction progress and verifying product purity at each stage.

The preparation of this compound involves a multi-step synthetic route starting from m-trifluoromethyl fluorobenzene through bromination, cyanation, amination, and sulfonylation. Each step requires specific reagents and carefully controlled conditions to achieve high yields and purity. The described methods are supported by industrial-scale processes and patent literature, providing a robust framework for laboratory and commercial synthesis of this compound.

Chemical Reactions Analysis

4-(Ethenesulfonyl)-2-(trifluoromethyl)benzonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

Reduction: Reduction reactions can lead to the formation of sulfonamide derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Pharmaceutical Applications

Key Intermediate in Drug Synthesis

One of the most notable applications of 4-(Ethenesulfonyl)-2-(trifluoromethyl)benzonitrile is as a key intermediate in the synthesis of pharmaceutical compounds. Specifically, it plays a crucial role in the production of bicalutamide, a non-steroidal anti-androgen used primarily for the treatment of prostate cancer. The synthesis of bicalutamide involves several steps where this compound is utilized to enhance the efficacy and selectivity of the final product .

Case Study: Bicalutamide Synthesis

The synthesis process typically involves:

- Step 1: Formation of 4-amino-2-trifluoromethyl benzonitrile from m-amino trifluorotoluene.

- Step 2: Reaction with ethenesulfonyl chloride to introduce the ethenesulfonyl group.

This method not only improves yield but also minimizes by-products, making it a preferred route in pharmaceutical manufacturing .

Material Science Applications

Polymer Chemistry

In materials science, this compound is explored for its potential in polymer chemistry. Its sulfonyl group can enhance the thermal and mechanical properties of polymers when used as a monomer or additive. Research indicates that incorporating this compound into polymer matrices can improve resistance to solvents and increase thermal stability .

Case Study: Polymer Blends

A study demonstrated that blending polyvinyl chloride (PVC) with varying concentrations of this compound resulted in improved tensile strength and flexibility. The optimal concentration was found to be around 5%, where significant enhancements in performance were observed compared to pure PVC .

Chemical Synthesis Applications

Catalysis and Reaction Medium

This compound has been investigated as a solvent and catalyst in various organic reactions. Its unique properties allow it to facilitate reactions such as C-H activation and olefination processes effectively. For instance, recent studies have highlighted its role in transition metal-catalyzed olefination reactions, where it acts as a directing group to achieve high regioselectivity .

Case Study: C-H Activation Reactions

In a series of experiments focused on C-H activation, researchers found that using this compound significantly increased reaction rates and yields when coupled with palladium catalysts. The compound's ability to stabilize reactive intermediates was identified as a key factor contributing to these enhancements .

Summary Table of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Pharmaceuticals | Intermediate for bicalutamide synthesis | Increased yield, reduced by-products |

| Material Science | Enhancer for polymer properties | Improved thermal stability |

| Chemical Synthesis | Catalyst/solvent for organic reactions | High regioselectivity |

Mechanism of Action

The mechanism of action of 4-(Ethenesulfonyl)-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes . The ethenesulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of enzyme activity and signaling pathways .

Comparison with Similar Compounds

Substituent Diversity and Structural Features

The following table summarizes key structural and physicochemical properties of 4-(ethenesulfonyl)-2-(trifluoromethyl)benzonitrile and analogous compounds:

*Calculated values for the target compound are based on standard atomic weights.

Electronic and Steric Effects

- Electron-Withdrawing Groups (EWGs): The trifluoromethyl group at the 2-position is a strong EWG, stabilizing the aromatic ring and enhancing resistance to oxidative degradation. This feature is consistent across all analogs .

Steric Considerations:

Key Research Findings

Substituent-Driven Reactivity: Sulfonyl and sulfonate groups (e.g., ) enhance electrophilicity, whereas hydroxycyclohexyl groups () improve stereoselectivity in drug design .

Metabolic Stability: Trifluoromethyl groups reduce metabolic degradation, as seen in ATPR (), a retinoic acid derivative with antitumor activity .

Environmental Impact: Fluorinated phenoxy derivatives () exhibit prolonged environmental persistence, necessitating careful regulation in agrochemicals .

Biological Activity

4-(Ethenesulfonyl)-2-(trifluoromethyl)benzonitrile is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. With a molecular formula of C₉H₆F₃N₁O₂S and a CAS number of 1154395-99-9, this compound includes both trifluoromethyl and ethenesulfonyl groups, which are known to enhance biological activity through increased lipophilicity and specific molecular interactions.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Key Structural Features:

- Trifluoromethyl Group: Enhances lipophilicity and metabolic stability, facilitating interactions with hydrophobic regions in proteins.

- Ethenesulfonyl Moiety: Imparts unique reactivity, potentially allowing for specific binding to biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Preliminary studies suggest that it may function as an inhibitor in critical biochemical pathways, influencing cellular signaling and metabolic processes. The trifluoromethyl group is particularly noted for enhancing the compound's binding affinity to target proteins.

Biological Activity Studies

Recent investigations into the biological activity of this compound have focused on its potential applications in drug development. Here are some findings from various studies:

Case Studies

- Inhibitory Activity : A study demonstrated that this compound inhibited specific enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent for metabolic disorders.

- Binding Affinity : Research on protein-ligand interactions revealed that the compound binds effectively to certain receptors, leading to alterations in cellular signaling pathways. This indicates its potential role in drug design targeting these pathways.

- Comparative Analysis : When compared with structurally similar compounds, such as 2-(trifluoromethyl)benzonitrile, the unique combination of functional groups in this compound provided enhanced biological efficacy, underscoring its distinct profile.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(ethenesulfonyl)-2-(trifluoromethyl)benzonitrile, and how can intermediates be characterized?

- Methodological Answer : A viable route involves nucleophilic substitution of a halogenated precursor. For example, 4-fluoro-2-(trifluoromethyl)benzonitrile can react with sodium ethenesulfonate under basic conditions (e.g., K₂CO₃ in DMF). Key intermediates, such as iodopyrazole derivatives (e.g., 4-(3-iodo-1H-pyrazol-1-yl)-2-(trifluoromethyl)benzonitrile), should be characterized via , , and HRMS to confirm regioselectivity and purity .

Q. How can researchers verify the stability of the ethenesulfonyl group under varying pH conditions?

- Methodological Answer : Conduct accelerated degradation studies by incubating the compound in buffered solutions (pH 2–12) at 40°C. Monitor sulfonyl group integrity via HPLC-MS, focusing on hydrolysis products like benzonitrile-sulfonic acid derivatives. Comparative studies with structurally similar sulfonyl compounds (e.g., 4-[(trifluoromethyl)sulfonyl]benzonitrile) suggest susceptibility to hydrolysis under strongly acidic or alkaline conditions .

Q. What spectroscopic techniques are critical for distinguishing trifluoromethyl and nitrile functionalities in this compound?

- Methodological Answer : Use to confirm the trifluoromethyl group (δ ≈ -60 to -65 ppm) and IR spectroscopy for the nitrile stretch (~2220–2240 cm). Cross-validation with X-ray crystallography (if crystalline) can resolve ambiguities in substituent positioning .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of the benzonitrile core in cross-coupling reactions?

- Methodological Answer : The trifluoromethyl group deactivates the aromatic ring, reducing reactivity in electrophilic substitutions. However, it enhances oxidative stability, making the compound suitable for palladium-catalyzed couplings (e.g., Suzuki-Miyaura). For example, 4-(trifluoromethyl)benzonitrile derivatives have been coupled with boronic acids using Pd(PPh₃)₄ and Cs₂CO₃ in toluene/ethanol .

Q. What strategies mitigate competing side reactions during sulfonylation of 2-(trifluoromethyl)benzonitrile precursors?

- Methodological Answer : Optimize reaction temperature (≤60°C) and use non-nucleophilic bases (e.g., DBU) to suppress elimination or over-sulfonylation. Computational modeling (DFT) can predict reactive sites, while in situ monitoring via helps identify intermediates (e.g., ethenesulfonyl chloride adducts) .

Q. How can researchers resolve contradictions in reported biological activity data for analogs of this compound?

- Methodological Answer : Comparative assays under standardized conditions are critical. For instance, RU58841 (a structural analog with a trifluoromethylbenzonitrile core) showed androgen receptor antagonism in PC3 cells via luciferase reporter assays. Discrepancies in IC₅₀ values may arise from variations in cell lines or solvent effects (e.g., DMSO concentration). Always include positive controls (e.g., hydroxyflutamide) and validate purity via LC-MS .

Q. What mechanistic insights explain the hydrolytic instability of the ethenesulfonyl moiety in aqueous media?

- Methodological Answer : The ethenesulfonyl group undergoes nucleophilic attack by water, forming a sulfonic acid. Kinetic studies (pH-rate profiles) and isotopic labeling () can elucidate the hydrolysis pathway. Computational studies (MD simulations) further reveal transition states and activation barriers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.